molecular formula C14H10O3 B14618073 2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one CAS No. 58710-50-2

2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one

Cat. No.: B14618073
CAS No.: 58710-50-2
M. Wt: 226.23 g/mol
InChI Key: PSPADKWXJALMBS-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one is an organic compound that features a furan ring attached to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one typically involves the reaction of furan-2-carbonyl chloride with 2,3-dihydroinden-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The furan ring and carbonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and a dihydroindenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58710-50-2

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-(furan-2-carbonyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C14H10O3/c15-13-10-5-2-1-4-9(10)8-11(13)14(16)12-6-3-7-17-12/h1-7,11H,8H2

InChI Key

PSPADKWXJALMBS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CO3

Origin of Product

United States

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